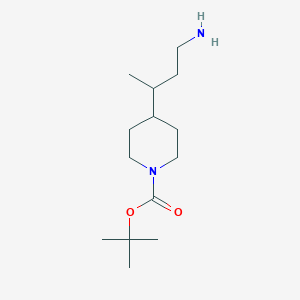

Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the piperidine nitrogen and a 4-aminobutan-2-yl substituent at the 4-position of the piperidine ring. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the 4-aminobutan-2-yl moiety provides a flexible aliphatic chain with a primary amine, enabling further functionalization or interaction with biological targets . This compound is primarily utilized as an intermediate in pharmaceuticals, particularly in kinase inhibitors and protease modulators, where the amine group can serve as a handle for covalent conjugation or hydrogen bonding .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-11(5-8-15)12-6-9-16(10-7-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |

InChI Key |

PYAFZCWSQXZDHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

Starting Material: Piperidine derivative.

Reagent: Tert-butyl chloroformate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Drug Development: Investigated for potential therapeutic applications due to its structural properties.

Medicine:

Pharmaceuticals: Explored as a building block for the development of new drugs, particularly in the treatment of neurological disorders.

Industry:

Materials Science: Used in the synthesis of polymers and other advanced materials.

Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Aliphatic vs. Aromatic Substituents

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (CAS 142355-83-7):

- Structure : Contains a hydroxyl-terminated butyl chain instead of the amine group.

- Properties : The hydroxyl group enhances polarity (logP ~1.018) and enables oxidation or conjugation reactions. Predicted pKa = 15.18, indicating weaker acidity compared to primary amines .

- Applications : Used in prodrug synthesis due to its hydrolyzable hydroxyl group.

- Tert-butyl 4-(3-methoxystyryl)piperidine-1-carboxylate (): Structure: Styryl group introduces aromaticity and rigidity. Applications: Explored in Alzheimer’s disease therapeutics as dual inhibitors of cholinesterase and monoamine oxidase .

(b) Heterocyclic and Electron-Withdrawing Substituents

Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3):

- Structure : Bromopyrazole substituent adds electron-withdrawing character.

- Properties : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura). Market demand driven by its use in anticancer agents .

- Synthesis : Typically involves nucleophilic substitution between Boc-piperidine and bromopyrazole derivatives .

Tert-butyl 4-(2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate ():

Functional Group Transformations

(a) Amine Protection Strategies

- Tert-butyl 4-(2-(benzyloxycarbonylamino)ethyl)piperidine-1-carboxylate (): Structure: Benzyloxycarbonyl (Cbz)-protected amine on the ethyl chain. Properties: Dual protection (Boc and Cbz) allows orthogonal deprotection. Yield: 16% in phosphonate coupling reactions, lower due to steric hindrance .

(b) Comparative Physicochemical Data

| Compound Name | Boiling Point (°C) | logP | pKa | Key Applications |

|---|---|---|---|---|

| Target Compound | ~350 (Predicted) | ~1.5 | ~9.5 | Kinase inhibitors, intermediates |

| Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | 355.1 | 1.018 | 15.18 | Prodrug synthesis |

| Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | N/A | 3.2 | N/A | Anticancer agents |

| Tert-butyl (1-acetylpiperidin-4-yl)carbamate | N/A | 1.8 | 7–8 | Peptide analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.